Validated Multi-Kilogram Scalability as a Key Isolated Intermediate
The selection of 2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol (referred to as imidazotriazine 22) is validated by its successful isolation and use in a multi-kilogram scale synthesis. This contrasts with literature approaches that fail on scale or require chromatography, directly proving its robustness as a procurement-specified intermediate. [1]
| Evidence Dimension | Process Scalability |
|---|---|
| Target Compound Data | Isolated as the HCl salt monohydrate in 73% yield and used as a key intermediate in a seven-step, chromatography-free, multi-kilogram synthesis. |
| Comparator Or Baseline | Unoptimized intermediates or alternative synthetic routes that may require chromatographic purification, which is cost-prohibitive and low-throughput on scale. |
| Quantified Difference | 73% isolated yield for this specific intermediate form; the overall process is explicitly reported as a scalable, chromatography-free route, a significant advantage over non-validated or low-yielding alternatives. |
| Conditions | Convergent, multi-kilogram scale synthesis of an α2/3-selective GABAA agonist clinical candidate (compound 1) as reported by Merck Process Research in J. Org. Chem. 2005. |
Why This Matters
This evidence provides direct proof of the compound's utility in a real-world, industrial-scale pharmaceutical synthesis, de-risking its procurement for similar research and development programs.
- [1] Gauthier Jr., D. R.; Limanto, J.; Devine, P. N.; Desmond, R. A.; Szumigala Jr., R. H.; Foster, B. S.; Volante, R. P. Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1,2,4]triazine: Synthesis of an α2/3-Selective GABA Agonist. J. Org. Chem. 2005, 70 (15), 5938–5945. View Source
